methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate
Description
Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core substituted with three key groups:
- Phenylsulfonyl at position 1: This electron-withdrawing group enhances stability and influences reactivity in cross-coupling reactions.
- Iodo at position 3: A heavy halogen atom that facilitates halogen-bonding interactions and serves as a site for further functionalization (e.g., via Suzuki-Miyaura coupling).
- Methyl ester at position 2: The ester group modulates solubility and provides a handle for hydrolysis to carboxylic acids.
The compound’s molecular weight is approximately 427.24 g/mol (calculated), and its structure is typically validated using X-ray crystallography, often employing SHELX programs for refinement and validation .
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)-3-iodoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO4S/c1-22-16(19)15-14(17)12-9-5-6-10-13(12)18(15)23(20,21)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGALWFNDZPMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves several steps:
Starting Material: The synthesis begins with the preparation of 3-iodo-1-(phenylsulfonyl)indole.
Iodination: The indole is iodinated at the 3-position using iodine and a suitable oxidizing agent.
Sulfonylation: The phenylsulfonyl group is introduced at the 1-position through a sulfonylation reaction.
Esterification: Finally, the carboxylate ester is formed at the 2-position through an esterification reaction with methanol
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at position 3 serves as an excellent leaving group, enabling cross-coupling reactions under palladium catalysis.
Mechanistic Insight : The phenylsulfonyl group stabilizes the indole core during catalysis, preventing undesired side reactions at the nitrogen .
Hydrolysis of the Ester Group
The methyl ester at position 2 undergoes hydrolysis to yield the corresponding carboxylic acid under basic conditions:
Reaction :
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Conditions : Lithium hydroxide monohydrate (3 equiv) in THF/MeOH/water (5:5:1) at reflux for 5 hours .
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Key Note : The phenylsulfonyl group remains intact under these conditions, confirming its stability toward strong bases .
Deprotection of the Phenylsulfonyl Group
The N-protecting group can be removed to regenerate the free indole NH:
Reaction :
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Conditions : Aqueous NaOH (60%) with benzyltriethylammonium chloride as a phase-transfer catalyst .
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Yield : Quantitative removal reported for analogous compounds .
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Application : Facilitates further functionalization at the indole nitrogen (e.g., alkylation, acylation) .
Electrophilic Substitution
The electron-rich indole core allows electrophilic substitution, though reactivity is modulated by substituents:
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Iodine at position 3 directs incoming electrophiles to positions 4, 5, or 6 due to its meta-directing effect.
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Phenylsulfonyl group deactivates the ring but enhances regioselectivity .
Example : Bromination with NBS (N-bromosuccinimide) in DMF yields 5-bromo derivatives selectively (yield: ~58%) .
Reduction of the Ester
The methyl ester can be reduced to a hydroxymethyl group:
Nucleophilic Aromatic Substitution
The 3-iodo group participates in nucleophilic displacement with strong nucleophiles (e.g., amines, thiols):
Stability and Side Reactions
Scientific Research Applications
Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific structure and functional groups
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are selected for comparison based on shared structural motifs:
Methyl 3-Iodo-1H-Indole-6-Carboxylate
- Structure : Iodo at position 3, methyl ester at position 6; lacks phenylsulfonyl.
- Molecular Weight : 301.08 g/mol .
- Melting Point : 150°C (decomposition) .
- Key Differences :
- Substituent positions (ester at C6 vs. C2) alter electronic distribution and steric effects.
- Absence of phenylsulfonyl reduces molecular weight and may increase solubility in polar solvents.
3-Iodo-2-Methyl-1-Phenylsulfonyl-1H-Indole
- Structure : Iodo at C3, methyl at C2, phenylsulfonyl at N1.
- Key Differences :
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
- Structure : Chloro at C7, methyl at C3, carboxylic acid at C2.
- Molecular Weight : 239.66 g/mol .
- Key Differences: Chloro vs. Carboxylic acid at C2 enhances aqueous solubility compared to methyl esters .
Methyl 1-Methyl-β-Carboline-3-Carboxylate
- Structure : β-carboline core (indole fused with pyridine), methyl ester at C3.
- Synthetic Route: Oxidized from tetrahydro-β-carboline using KMnO₄ .
- Key Differences :
Comparative Data Table
Functional and Reactivity Comparisons
Halogen Effects :
- Iodo (target compound) vs. chloro (compound C): Iodo’s larger atomic radius enhances polarizability and cross-coupling efficiency (e.g., Suzuki reactions) but increases molecular weight.
- Positional Effects : Iodo at C3 (target) vs. C6 (compound A) directs electrophilic substitution to different sites.
Ester vs. Carboxylic Acid :
Sulfonyl Group Impact :
Heterocyclic Core Differences :
Biological Activity
Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an indole ring substituted with a phenylsulfonyl group and an iodine atom at the 3-position. The molecular formula is with a molecular weight of approximately 383.20 g/mol. This structure is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its electrophilic properties, particularly at the 3-position of the indole ring. It participates in various biochemical reactions, including:
- Electrophilic Substitution Reactions : The compound can undergo halogenation, alkylation, and acylation, which are crucial for its interaction with biomolecules.
- Enzyme Interaction : It has been shown to interact with enzymes and proteins, potentially modulating their activity and influencing cellular processes .
Anticancer Activity
Indole derivatives, including this compound, have demonstrated significant anticancer properties. Studies indicate that compounds in this category can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against various pathogens. Its effectiveness as an antibacterial agent has been documented, suggesting a role in combating infections .
Other Pharmacological Effects
The compound exhibits a range of other biological activities:
- Antifungal : It shows promise as an antifungal agent.
- Anti-HIV : Some studies suggest that derivatives may inhibit HIV replication.
- Histone Deacetylase Inhibition : This activity is linked to potential anticancer effects by altering gene expression profiles .
Case Studies
- Anticancer Efficacy : A study investigated the effects of this compound on breast cancer cell lines. Results indicated significant cytotoxicity and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.
- Antimicrobial Screening : Another study focused on its antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, supporting its use in developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High (various cell lines) | Induction of apoptosis |
| Antimicrobial | Moderate to High | Inhibition of bacterial growth |
| Antifungal | Moderate | Disruption of fungal cell integrity |
| Anti-HIV | Potential | Inhibition of viral replication |
| Histone Deacetylase Inhibition | Notable | Alteration in gene expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
